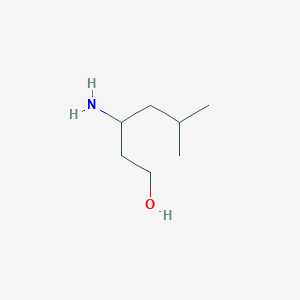![molecular formula C20H23N3O2S2 B2520339 2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252929-19-3](/img/structure/B2520339.png)
2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activity
2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide and its analogs demonstrate potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the folate pathway, which is vital for DNA synthesis and repair. This dual inhibitory mechanism makes these compounds potential candidates for anticancer therapy. The classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues have shown significant potency against human TS and DHFR, with the classical analogue being the most potent dual inhibitor known to date, highlighting its potential for further development as a chemotherapeutic agent (Gangjee et al., 2008).
Crystal Structure Analysis
The crystal structure analysis of compounds similar to 2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide provides insights into their molecular conformation, which is crucial for understanding their mechanism of action. Studies reveal that these molecules have a folded conformation, with the pyrimidine ring inclined at various angles to the benzene ring, which may influence their biological activity. This structural information can be instrumental in the rational design of new derivatives with enhanced potency and selectivity (Subasri et al., 2017).
Antiviral and Antimicrobial Activities
Some derivatives have been investigated for their antiviral properties, including potential activity against COVID-19, by undergoing quantum chemical insight and molecular docking studies. These analyses suggest that certain configurations of the molecule may interact favorably with SARS-CoV-2 protease, potentially inhibiting the virus's ability to replicate (Mary et al., 2020). Additionally, the antimicrobial properties of these compounds have been explored, with some showing promising antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (Hossan et al., 2012).
Anticancer Activity
The synthesis and evaluation of derivatives for anticancer activity have led to the discovery of compounds with significant potential. These derivatives, by inhibiting essential enzymes, demonstrate potent anticancer activities against various cancer cell lines, suggesting their utility as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-8-6-5-7-14(15)13(2)3/h5-9,11,13H,4,10,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBOWRXJWKRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)


![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2520265.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)
![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)
![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)
![methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2520274.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)
![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)

